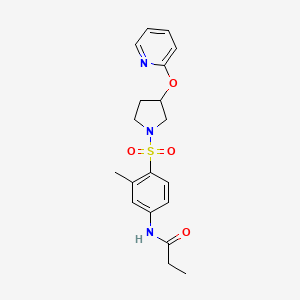

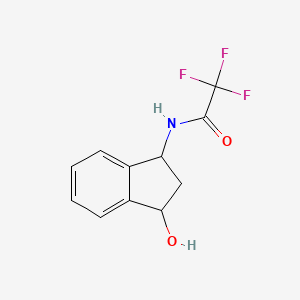

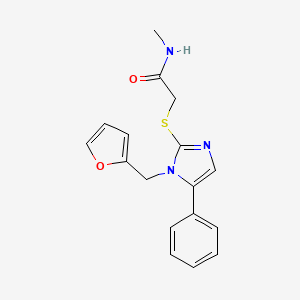

![molecular formula C22H21ClN2O3S B2987881 (3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1396628-00-4](/img/structure/B2987881.png)

(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, an azetidine ring, and a tetrahydropyran ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiazole derivatives are often synthesized through the reaction of alpha-haloketones with thioamides . The azetidine ring could potentially be formed through a cyclization reaction, and the tetrahydropyran ring might be formed through a similar cyclization or ring-closing metathesis .Molecular Structure Analysis

The compound’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the chlorine atom could be confirmed by an isotopic peak in the mass spectrum .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic thiazole ring. Thiazoles are known to undergo a variety of reactions, including C-H substitution reactions .Scientific Research Applications

Anticancer and Antimicrobial Applications

Anticancer Evaluation : Compounds synthesized from structurally related chemicals have been evaluated for their anticancer properties. For instance, various substituted pyrazoles and thiazolines, derived from reactions involving similar thiazolyl or pyran moieties, have been studied for their potential as anticancer agents (Gouhar & Raafat, 2015). These studies often involve synthesizing a range of derivatives to explore their interactions with cancer cells, providing insights into possible therapeutic applications.

Antimicrobial Screening : Novel syntheses of thiazolyl pyrazole and benzoxazole derivatives have also been undertaken to assess their antibacterial activities. Such research has produced compounds characterized by their potent antibacterial properties, highlighting the relevance of these molecular frameworks in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Corrosion Inhibition

- Corrosion Inhibition : Another area of application for similar compounds is in the field of corrosion inhibition. Pyrazole derivatives, for example, have been investigated for their efficacy in protecting metals against corrosion in acidic environments. These studies provide valuable information on the potential industrial applications of these molecules as corrosion inhibitors, contributing to the development of more durable and longer-lasting materials (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Molecular Docking and Drug Development

- Molecular Docking Studies : Research into compounds with similar structural features often includes molecular docking studies to predict their interaction with biological targets. Such studies are crucial in the drug development process, offering insights into the potential efficacy and mechanism of action of new pharmaceutical agents (Shahana & Yardily, 2020).

Future Directions

Mechanism of Action

Target of action

The compound contains a benzothiazole moiety, which is a common structural component in many biologically active compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-tubercular effects .

Biochemical pathways

Benzothiazole derivatives have been found to inhibit key enzymes in various biochemical pathways, leading to their therapeutic effects .

Pharmacokinetics

The presence of the benzothiazole moiety could potentially enhance its bioavailability, as benzothiazoles are known to have good cell membrane permeability .

Result of action

Based on the activities of other benzothiazole derivatives, it could potentially have anti-inflammatory, antimicrobial, or anti-tubercular effects .

Properties

IUPAC Name |

[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c23-17-7-4-8-18-19(17)24-21(29-18)28-16-13-25(14-16)20(26)22(9-11-27-12-10-22)15-5-2-1-3-6-15/h1-8,16H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYADMZQXHHHQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=C(S4)C=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

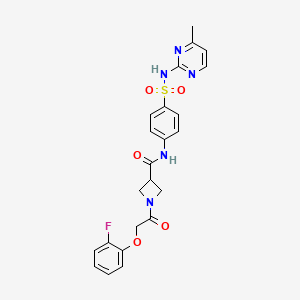

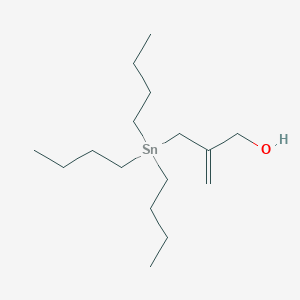

![N-benzyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2987798.png)

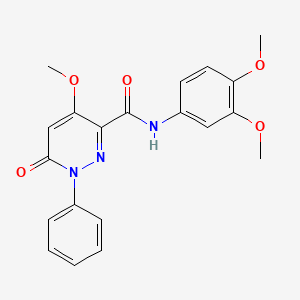

![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/no-structure.png)

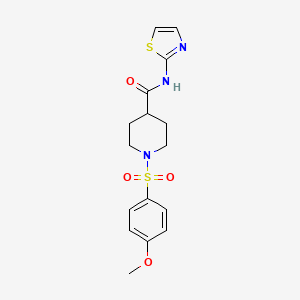

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)

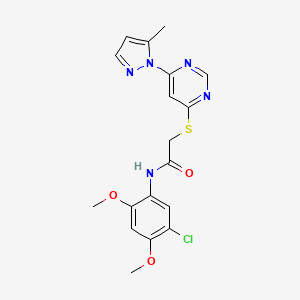

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)